molecular formula C15H14INO3 B1487457 Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate CAS No. 1186405-03-7

Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate

Cat. No.: B1487457
CAS No.: 1186405-03-7
M. Wt: 383.18 g/mol
InChI Key: MMBLBZRROVYJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate is an organic compound with the molecular formula C15H14INO3. This compound is characterized by the presence of an amino group, a benzyloxy group, and an iodine atom attached to a benzene ring, along with a methyl ester functional group. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate typically involves multiple steps. One common method starts with the iodination of a suitable benzoic acid derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The amino group is then introduced via a reduction reaction, and finally, the esterification of the carboxylic acid group is carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiols in the presence of copper catalysts.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, while the benzyloxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

  • Methyl 4-amino-3-(benzyloxy)-5-bromobenzenecarboxylate
  • Methyl 4-amino-3-(benzyloxy)-5-chlorobenzenecarboxylate
  • Methyl 4-amino-3-(benzyloxy)-5-fluorobenzenecarboxylate

Uniqueness: Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is not possible with other halogens like fluorine, chlorine, or bromine. This property can be exploited in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 4-amino-3-iodo-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBLBZRROVYJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243781
Record name Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-03-7
Record name Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Reactant of Route 3
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.